(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular formula C11H12N2 . Pyrazoles, which include this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The structure of pyrazoles, including “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid”, consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
While specific chemical reactions involving “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid” were not found in the available literature, pyrazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid” is 172.23 g/mol . Other physical and chemical properties specific to this compound were not found in the available literature.Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . The derivatives displayed significant antipromastigote activity and in vivo antimalarial effects, suggesting their potential as pharmacophores for developing new antileishmanial and antimalarial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with biological targets. These studies help justify the potent antipromastigote activity observed in vitro. The fitting pattern in the active site and the binding free energy calculations provide insights into the compound’s potential as a lead molecule for further drug development .
Pharmacological Effects
The pyrazole nucleus is known for its diverse pharmacological effects. Compounds bearing this nucleus have been studied for their antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties. This wide range of biological activities makes them valuable in medicinal chemistry and drug discovery .
Coordination Chemistry
In coordination chemistry, pyrazole derivatives serve as ligands that can coordinate with various metal ions. This property is utilized in the synthesis of coordination complexes, which have applications in catalysis, material science, and the study of metalloenzymes .
Organometallic Chemistry
Pyrazole derivatives are also important in organometallic chemistry. They can form complexes with transition metals, which are used as catalysts in organic synthesis. These organometallic compounds have applications in polymerization reactions and the synthesis of fine chemicals .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are explored for their herbicidal properties. They can be used to develop new herbicides that target specific pathways in weed species, thereby contributing to increased agricultural productivity .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Pyrazole derivatives have been known to interact with their targets, causing changes that result in their various biological activities . For instance, some pyrazole derivatives have been found to inhibit enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways due to their broad range of biological activities . For instance, they can inhibit the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways and can increase dramatically under cellular damage .
Pharmacokinetics
One related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), suggesting good bioavailability .
Result of Action
Pyrazole derivatives have been found to have various effects at the molecular and cellular level, such as inhibiting the production of reactive oxygen species (ros), which can cause cellular damage .
properties
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(8-13(16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWLWTMWAUYATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355172 | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
CAS RN |
32710-88-6 | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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